molecular formula C9H10N2 B3219700 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 1190320-01-4

6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3219700
CAS No.: 1190320-01-4
M. Wt: 146.19 g/mol
InChI Key: PFWIZWRQFHZMIZ-UHFFFAOYSA-N
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Description

6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the class of fused pyridine derivatives. This compound is characterized by a pyridine ring fused to a pyrrole ring, with methyl groups attached at the 6 and 7 positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dimethylpyridine with a suitable pyrrole derivative. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as halogenation, cyclization, and purification. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis. The exact pathways and targets depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at the 6 and 7 positions can enhance its lipophilicity and binding affinity to certain targets, making it a valuable compound in drug design .

Properties

IUPAC Name

6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-11-8-3-4-10-9(8)7(6)2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWIZWRQFHZMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CNC2=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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